2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-ethyl group on the pyrimidinone ring, a sulfanyl (-S-) linker at position 2, and an acetamide moiety substituted with a 2-fluorophenyl group.
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S2/c1-2-20-15(22)14-12(7-8-23-14)19-16(20)24-9-13(21)18-11-6-4-3-5-10(11)17/h3-8H,2,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTJQQLSQDPOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethylating agents.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions.
Formation of the Acetamide Moiety: The acetamide group is formed through acylation reactions using acylating agents.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: It may intercalate into DNA, affecting DNA replication and transcription processes.
The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the thieno[3,2-d]pyrimidinone core but differ in substituents, enabling a structure-activity relationship (SAR) analysis:
Substituent Variations on the Pyrimidinone Core
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and chloro (-Cl) substituents in may enhance metabolic stability or target binding compared to the target compound’s 2-fluorophenyl group .
- Core Saturation: ’s compound features a 6,7-dihydrothieno[3,2-d]pyrimidinone (saturated ring), which could reduce conformational flexibility compared to the fully aromatic core in the target compound .
Heterocyclic Analogs with Acetamide Linkers
Key Observations :
- Antimicrobial Activity: The triazole-linked acetamide in shows moderate activity against E. coli (MIC 16–32 µg/mL), suggesting that replacing the thieno[3,2-d]pyrimidinone core with a triazole may reduce potency compared to pyrimidine-based analogs .
- Macrocyclic Rigidity: ’s benzothieno-triazolo-pyrimidine hybrid introduces conformational rigidity, which could enhance target specificity but complicates synthesis .
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide represents a novel class of thienopyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure includes a thienopyrimidine core linked to a fluorophenyl acetamide moiety, which may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | This compound |
| SMILES | CCn2c(SCC(=O)NCC(F)C)nc1ccsc1c2=O |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfanyl Group : The sulfanyl group is incorporated via nucleophilic substitution reactions.
- Attachment of the Fluorophenyl Group : This step typically utilizes coupling reactions such as Suzuki or Heck reactions to introduce the fluorinated phenyl moiety.
Antifungal Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant antifungal activity. For instance, compounds with similar structural motifs have shown effectiveness against various fungal strains such as Fusarium oxysporum and Candida albicans. The presence of electron-withdrawing groups like fluorine in the phenyl ring is believed to enhance their antifungal properties by improving binding affinity to fungal enzymes.
Antimicrobial Activity
In vitro tests have demonstrated that the compound exhibits broad-spectrum antimicrobial activity. It has been reported to have minimum inhibitory concentration (MIC) values comparable to standard antibiotics against several bacterial strains including Escherichia coli and Staphylococcus aureus.
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound shows promising antimicrobial properties, it also exhibits selective toxicity towards cancer cell lines. For example, studies indicate that it can induce apoptosis in certain cancer cells while sparing normal cells, suggesting a potential for therapeutic applications in oncology.
Case Studies
- Study on Antifungal Activity : A recent publication highlighted the efficacy of thienopyrimidine derivatives against Fusarium oxysporum, showing an MIC value of 10 µg/mL for the tested compound, indicating strong antifungal potential .
- Antimicrobial Spectrum : Another study reported that derivatives similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
